molecular formula C8H17ClN2 B3192164 1-(2-Chloroethyl)-4-ethylpiperazine CAS No. 61272-37-5

1-(2-Chloroethyl)-4-ethylpiperazine

Cat. No.: B3192164
CAS No.: 61272-37-5
M. Wt: 176.69 g/mol
InChI Key: GEHDHIQFHOTWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-4-ethylpiperazine ( 3424-24-6) is a specialized organic compound with the molecular formula C 8 H 17 ClN 2 and a molecular weight of 176.69 g/mol . It is characterized by a density of approximately 1.009 g/cm³ and a high boiling point of 237.2°C at 760 mmHg, with a flash point of 97.2°C . This structure features a piperazine ring disubstituted with an ethyl group and a reactive 2-chloroethyl side chain. The primary research value of this compound lies in its role as a versatile chemical building block or synthon in organic and medicinal chemistry. The chloroethyl moiety is a key functional group that can undergo further reactions, such as nucleophilic substitutions, to form more complex molecules . Piperazine derivatives are frequently employed in pharmaceutical research; for instance, numerous FDA-approved drugs incorporate piperazine rings that are decorated with N-alkyl and N-aryl substituents . While the specific biological mechanism of action of this compound is not defined, as it is primarily an intermediate, its utility stems from its ability to introduce a 4-ethylpiperazine group into a target molecule during synthesis. Handling and Safety: This chemical should be handled with appropriate precautions. It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place, separated from foodstuffs and incompatible materials . Important Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-chloroethyl)-4-ethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDHIQFHOTWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328509
Record name 1-(2-chloroethyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-37-5
Record name 1-(2-chloroethyl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The chloroethyl and ethyl groups confer moderate lipophilicity to 1-(2-Chloroethyl)-4-ethylpiperazine. In contrast:

  • Nitrosourea analogs (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea): Exhibit higher lipophilicity (logP ~2.5–3.5) due to cyclohexyl groups, enhancing blood-brain barrier penetration .
  • KS119 derivatives : Chloroethyl-containing hydrazines (e.g., KS119) demonstrate atropisomerism, leading to distinct partition coefficients (ΔlogP ~0.3–0.5) between conformers, unlike rigid piperazines .

Table 2: Physicochemical Profiles

Compound Molecular Weight logP (Octanol/Water) Key Feature
This compound 192.7 g/mol ~1.8 Moderate solubility in ethanol
1-(3-Chlorophenyl)-4-phenethylpiperazine 300.8 g/mol ~3.2 High aromaticity
KS119 (hydrazine analog) 435.9 g/mol ~1.5 (varies by conformer) Atropisomer-dependent activity
Stability and Metabolic Considerations
  • Hydrolytic Stability : The chloroethyl group in this compound is prone to hydrolysis under basic conditions, forming 1-(2-hydroxyethyl)-4-ethylpiperazine. This contrasts with nitrosoureas, which decompose spontaneously in aqueous media (t₁/₂ ~5–60 min) .
  • Metabolic Activation : Derivatives like KS119 require enzymatic reduction in hypoxic environments to release cytotoxins, a feature absent in unmodified piperazines .

Q & A

Q. What are the standard synthetic routes for 1-(2-chloroethyl)-4-ethylpiperazine, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution or alkylation of the piperazine core. A common approach includes reacting 4-ethylpiperazine with 1,2-dichloroethane under controlled alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C). Optimization focuses on solvent polarity (DMF or acetonitrile), stoichiometric ratios (1:1.2 piperazine:chloroethyl reagent), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at δ ~1.2 ppm, chloroethyl protons at δ ~3.6–3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₈H₁₇ClN₂, exact mass 188.11 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

Q. What are the common chemical reactions involving this compound?

The chloroethyl group enables nucleophilic substitution with amines, thiols, or alcohols. For example:

  • Acylation : Reacting with acyl chlorides forms amide derivatives.
  • Alkylation : Substitution with tertiary amines generates quaternary ammonium salts.
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids modify the ethylpiperazine moiety. Reaction conditions (e.g., Pd(PPh₃)₄ catalyst, DMF solvent) influence regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for biological activity?

SAR strategies involve:

  • Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability.
  • Bioisosteric replacement : Swapping chlorine with fluorine to modulate electronic effects without steric hindrance.
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like G-protein-coupled receptors (GPCRs). Experimental validation via IC₅₀ assays quantifies potency shifts .

Q. What methodological approaches resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies often arise from solvent purity, trace moisture, or catalyst deactivation. Systematic approaches include:

  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to isolate critical variables (temperature, solvent).
  • In situ monitoring : ReactIR or HPLC tracks intermediate formation and side reactions (e.g., hydrolysis of chloroethyl group).
  • Catalyst screening : Testing Pd/C vs. Pd(OAc)₂ for cross-coupling efficiency .

Q. What techniques elucidate the interaction mechanisms of this compound with biological targets?

Advanced methods include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target binding.
  • Cryo-EM/X-ray crystallography : Resolves 3D binding conformations in enzyme active sites (e.g., monoamine oxidases) .

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